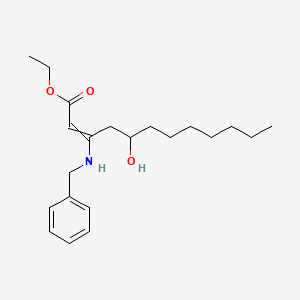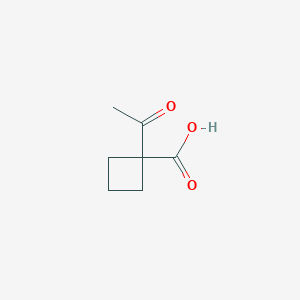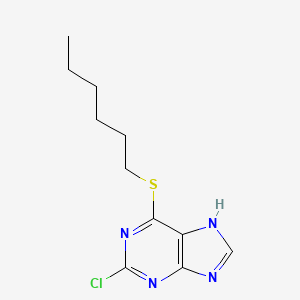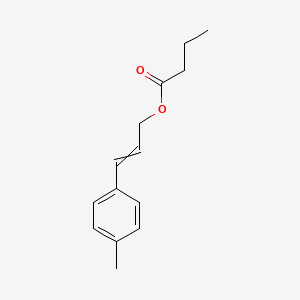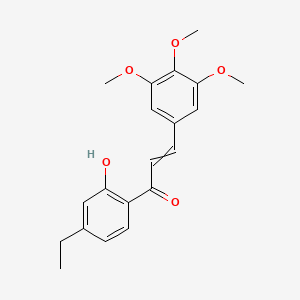![molecular formula C14H11F3N2O2S B15168931 Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-27-8](/img/structure/B15168931.png)
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- is a complex organic compound known for its unique chemical structure and properties This compound features a methanesulfonamide group attached to a carbazole ring system, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Mechanism of Action
The mechanism by which Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and use in organic synthesis.
Trifluoromethanesulfonimide: Utilized as a strong acid and in the preparation of Lewis acid catalysts.
Uniqueness
Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
872604-27-8 |
|---|---|
Molecular Formula |
C14H11F3N2O2S |
Molecular Weight |
328.31 g/mol |
IUPAC Name |
N-[7-(trifluoromethyl)-9H-carbazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-11-10-4-2-8(14(15,16)17)6-12(10)18-13(11)7-9/h2-7,18-19H,1H3 |
InChI Key |
DDGRJURRJYZHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


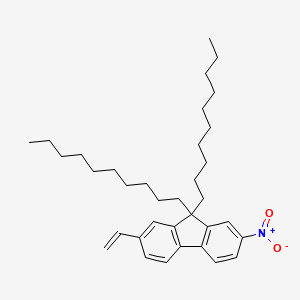
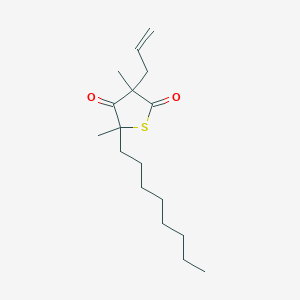
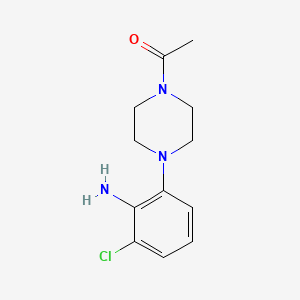
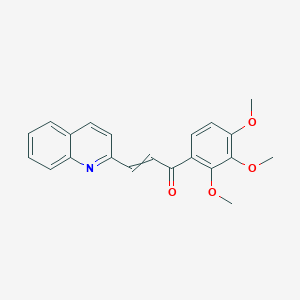
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
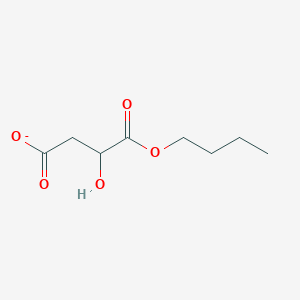
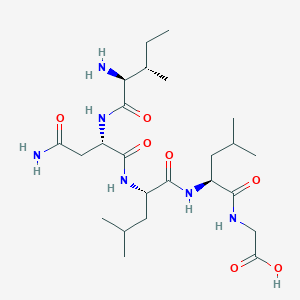
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
